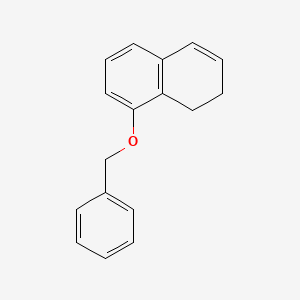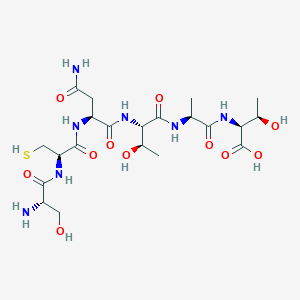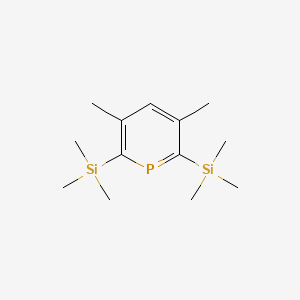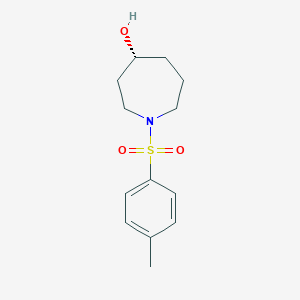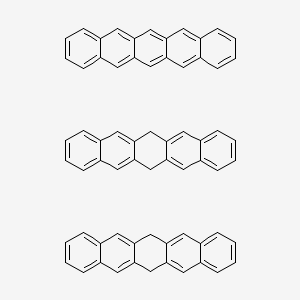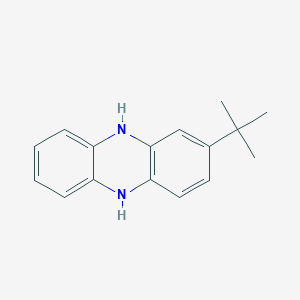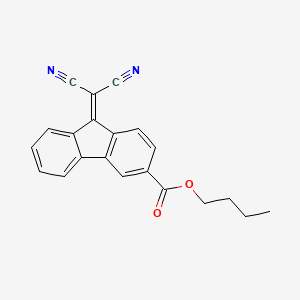
Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol It is a derivative of naphthalene, characterized by the presence of butyl and tetramethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- typically involves the hydrogenation of naphthalene derivatives. One common method includes the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated temperatures and pressures . The reaction conditions are carefully controlled to ensure the selective hydrogenation of the naphthalene ring while preserving the integrity of the butyl and tetramethyl substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where naphthalene derivatives are subjected to hydrogenation in the presence of suitable catalysts. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation using Pd/C.
Substitution: Br2 in CCl4 for bromination, HNO3 for nitration.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Partially or fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-: A similar compound with hydrogenation at different positions.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with tetramethyl groups at different positions.
Uniqueness
Naphthalene, 6-butyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- is unique due to the specific positioning of the butyl and tetramethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
189698-30-4 |
|---|---|
Fórmula molecular |
C18H28 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
6-butyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C18H28/c1-6-7-8-14-9-10-15-16(13-14)18(4,5)12-11-17(15,2)3/h9-10,13H,6-8,11-12H2,1-5H3 |
Clave InChI |
WMCVWCDGMXHHSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C=C1)C(CCC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


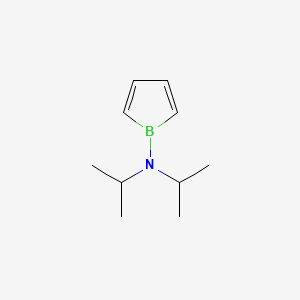
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
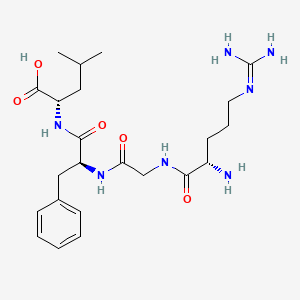
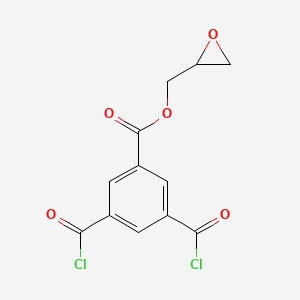
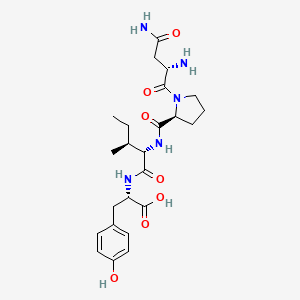
![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
